N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoxaline core, which is known for its diverse biological activities, and is further modified with ethylphenyl, fluorobenzyl, and acetamide groups, enhancing its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the ethylphenyl and fluorobenzyl groups through nucleophilic substitution reactions. The final step involves the acylation of the intermediate product to form the acetamide derivative. Common reagents used in these reactions include ethylamine, benzyl chloride, and acetic anhydride, under conditions such as reflux in organic solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems are often employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline core or other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran.
Substitution: Halogenated compounds (e.g., benzyl chloride) in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(2-ethylphenyl)benzamide: Shares the ethylphenyl group and has similar biological activities.
N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)acetamide: Contains a sulfonyl group instead of the quinoxaline core, with comparable chemical properties.
N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide:
Uniqueness
N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H25FN4O3 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C27H25FN4O3/c1-3-20-8-4-5-9-22(20)29-25(34)17-32-24-11-7-6-10-23(24)30-26(27(32)35)31(18(2)33)16-19-12-14-21(28)15-13-19/h4-15H,3,16-17H2,1-2H3,(H,29,34) |
InChI Key |
LWYGCGRSQYILAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=C(C=C4)F)C(=O)C |
Origin of Product |
United States |
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